Methyl (2R,3S)-2-methyl-3-morpholinecarboxylate hydrochloride
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Overview
Description
Methyl (2R,3S)-2-methyl-3-morpholinecarboxylate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S)-2-methyl-3-morpholinecarboxylate hydrochloride typically involves the reaction of morpholine derivatives with methyl esters under controlled conditions. One common method includes the use of enantiopure precursors to ensure the desired stereochemistry is achieved . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3S)-2-methyl-3-morpholinecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed.
Scientific Research Applications
Methyl (2R,3S)-2-methyl-3-morpholinecarboxylate hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism by which Methyl (2R,3S)-2-methyl-3-morpholinecarboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions often depend on the compound’s stereochemistry, which can influence binding affinity and activity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral morpholine derivatives and methyl esters, such as:
- Methyl (2S,3R)-2-methyl-3-morpholinecarboxylate
- Methyl (2R,3R)-2-methyl-3-morpholinecarboxylate
- Methyl (2S,3S)-2-methyl-3-morpholinecarboxylate
Uniqueness
What sets Methyl (2R,3S)-2-methyl-3-morpholinecarboxylate hydrochloride apart is its specific stereochemistry, which can result in unique reactivity and interactions compared to its stereoisomers. This uniqueness makes it valuable in applications requiring precise chiral control, such as in asymmetric synthesis and drug development .
Properties
IUPAC Name |
methyl (2R,3S)-2-methylmorpholine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5-6(7(9)10-2)8-3-4-11-5;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEFQXMASBWRKS-IBTYICNHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCO1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](NCCO1)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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